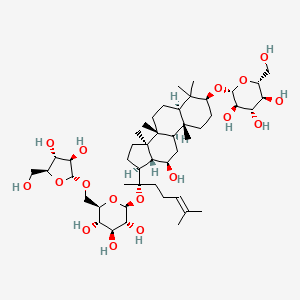

Ginsenoside mb

Overview

Description

Ginsenosides are a class of natural product steroid glycosides and triterpene saponins. Compounds in this family are found almost exclusively in the plant genus Panax (ginseng), which has a long history of use in traditional medicine . Ginsenosides can be isolated from various parts of the plant, though typically from the roots, and can be purified by column chromatography .

Synthesis Analysis

The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase . Recently, with the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis .Chemical Reactions Analysis

A rapid, simultaneous, and quantitative analysis of 26 ginsenosides (including Ginsenoside mb) in white, and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .Physical And Chemical Properties Analysis

Clinical applications of ginsenosides have been limited because of their physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo .Scientific Research Applications

Obesity Treatment

Notoginsenoside Fe has been found to suppress diet-induced obesity. It decreases food intake and body weight, protects liver structure integrity and normal function, and promotes resting metabolic rate . It may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .

Cardiovascular and Cerebrovascular Diseases

Notoginsenoside Fe is a naturally occurring compound in Panax notoginseng, a herb used in the treatment of cardiovascular diseases in traditional Chinese medicine . It can also treat cerebrovascular diseases .

Antitumor Therapies

Ginsenosides, including Notoginsenoside Fe, can play a therapeutic role by inducing tumor cell apoptosis and reducing proliferation, invasion, metastasis . They enhance immune regulation and reverse tumor cell multidrug resistance .

Breast Cancer Treatment

Ginsenosides can change the basic hallmarks of cancer cells to achieve the purpose of treating breast cancer . They can modify these hallmarks of tumor cells, representing a new and potentially promising approach to tumor treatment .

Regulating Gut Microbiota

The manipulation of the gut microbiota is now considered a highly promising novel strategy for the treatment of metabolic syndrome. Ginsenosides have been unequivocally validated to possess a diverse array of pharmacological activities, encompassing anti-inflammatory, antidiabetic, and cardiovascular protective properties .

Neuroprotective Effects

Modern pharmacological studies have shown that ginsenosides have strong pharmacological activities in the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of Alzheimer’s disease and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .

Diabetes Treatment

Ginsenoside GF4 considerably enhanced the hyperglycemic state of db/db mice, alleviated dyslipidemia, and helped in skeletal muscle glucose uptake .

Mechanism of Action

Notoginsenoside Fe

, also known as Ginsenoside mb , is a naturally occurring compound in Panax notoginseng, a herb used in the treatment of cardiovascular diseases in traditional Chinese medicine . Here is an overview of its mechanism of action:

Target of Action

Notoginsenoside Fe primarily targets the paraventricular nucleus (PVH) of the hypothalamus . The hypothalamus plays a crucial role in controlling food intake and energy expenditure . The PVH, as the primary hypothalamic site, receives a signal output from the arcuate nucleus (ARC) and projects it to brain satiety regions .

Mode of Action

This suggests that Notoginsenoside Fe may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .

Biochemical Pathways

The phenylpropanoid biosynthesis pathway is involved in the metabolic changes in Panax notoginseng taproots . Significant accumulation of triterpenoid saponins in 2- and 3-year-old taproots was highly correlated with the up-regulated expression of cytochrome P450s and uridine diphosphate-dependent glycosyltransferases genes .

Pharmacokinetics

It is known that the compound can be administered by intraperitoneal injection .

Result of Action

Notoginsenoside Fe has been shown to decrease food intake and body weight, as well as protect liver structure integrity and normal function . It also promotes resting metabolic rate . These results suggest that Notoginsenoside Fe may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .

Action Environment

The action of Notoginsenoside Fe can be influenced by environmental factors such as diet. For example, it has been shown to suppress diet-induced obesity . .

Safety and Hazards

Future Directions

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . In the future, discovery of more glycosyltransferases and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26-,27+,28-,29+,30-,31-,32+,33-,34+,35-,36-,37+,38+,39+,40+,41-,42-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBAONSAUGZRAX-UBQYYSLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316004 | |

| Record name | Notoginsenoside Fe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Notoginsenoside Fe | |

CAS RN |

88105-29-7 | |

| Record name | Notoginsenoside Fe | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88105-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notoginsenoside Fe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)